
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole, also known as BTP-2, is a chemical compound that has gained attention in scientific research due to its potential applications in studying calcium signaling pathways. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. BTP-2 has been found to selectively inhibit the inositol 1,4,5-trisphosphate receptor (IP3R), a protein that plays a crucial role in calcium signaling.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Compounds featuring benzenesulfonamide derivatives and zinc phthalocyanine have shown promising applications in photodynamic therapy (PDT), a treatment method for cancer. The properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them suitable as Type II photosensitizers for cancer treatment. Their spectroscopic, photophysical, and photochemical characteristics in solvents like dimethyl sulfoxide highlight their potential in medical applications, especially for therapies requiring precise control over the photosensitizer's behavior (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Polymer Chemistry and Conducting Polymers
Research into conducting polymers derived from pyrrole units has opened new avenues in materials science. The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, such as those substituted with methoxy and ethoxy groups, leads to polymers with low oxidation potentials. This property makes these polymers stable in their conducting form, offering potential applications in electronic devices and materials with specialized electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Catalysis in Chemical Reactions
The synthesis of palladium aryl sulfonate phosphine catalysts has demonstrated the ability to homopolymerize ethylene and copolymerize ethylene with acrylates, leading to high molecular weight polymers. These findings are crucial for the development of new materials with tailored properties, showcasing the role of sulfonamide and pyrrole derivatives in advancing polymer chemistry and catalysis (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
Antioxidant Activity
The antioxidant properties of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) reveal the potential of benzenesulfonamide and pyrrole derivatives in creating compounds with significant radical scavenging activity. These compounds, especially those with methoxy substituents on the aromatic ring, displayed greater antioxidant activity, suggesting their utility in pharmaceuticals and as protective agents in various oxidative stress-related conditions (Lavanya, Padmavathi, & Padmaja, 2014).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-16(2)21(13-14-24-3)19(20-11-7-8-12-20)18(15)25(22,23)17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPOGLTFLMFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

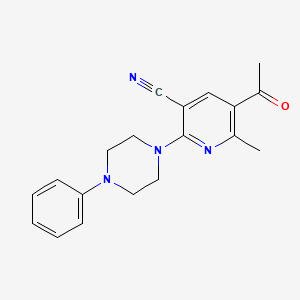
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
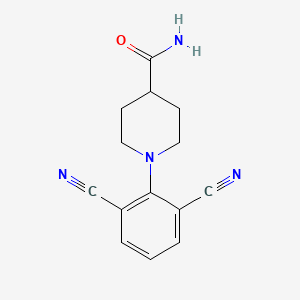
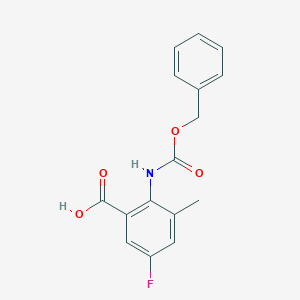
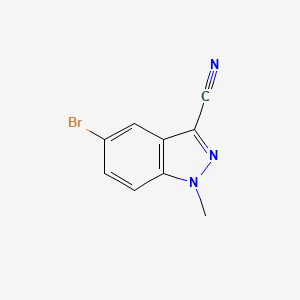
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)
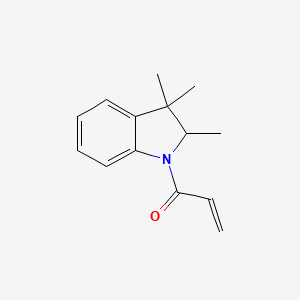

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)